5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features both oxazole and oxadiazole rings. These types of compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl oxalyl chloride to form the oxadiazole ring, followed by cyclization with phenyl isocyanate to form the oxazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, such as using high-purity reagents and controlling reaction temperatures and times .
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anticonvulsant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 1,2,4-Oxadiazoles
Uniqueness
5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole is unique due to its dual ring structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
Properties
CAS No. |
919117-20-7 |
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Molecular Formula |
C18H13N3O3 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
5-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N3O3/c1-22-14-9-7-12(8-10-14)15-11-16(23-20-15)18-19-17(21-24-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
NVWZNVRJIDNDTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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